
1-Cyano-4-dimethylaminopyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Cyano-4-dimethylaminopyridinium, also known as this compound, is a useful research compound. Its molecular formula is C8H10N3+ and its molecular weight is 148.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the primary research applications of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) in vaccine development?
CDAP is widely used to activate hydroxyl groups on polysaccharides for covalent conjugation to carrier proteins, forming glycoconjugate vaccines. This method avoids harsh conditions (e.g., cyanogen bromide) and preserves polysaccharide integrity. The activation involves CDAP-mediated cyanylation of polysaccharide hydroxyls, followed by coupling with linkers like adipic dihydrazide (ADH) and subsequent protein conjugation. This approach enhances immunogenicity while retaining antigenicity .
Q. How is CDAP employed in synthesizing allylic isocyanates from allylic alcohols?
CDAP serves as a cost-effective reagent for [1,3]-transposition reactions, converting allylic alcohols to rearranged allylic isocyanates. The protocol involves reacting allylic alcohols with CDAP bromide under mild conditions, yielding cyclic allylic isocyanates with high regioselectivity. This method avoids toxic intermediates and reduces reaction steps compared to traditional Ichikawa protocols .
Q. What safety precautions are critical when handling CDAP?
CDAP requires storage at –20°C to prevent degradation. Handling must occur in a fume hood with PPE (gloves, lab coat, eye protection). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. CDAP’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation or ingestion due to potential respiratory and dermal hazards .
Advanced Research Questions
Q. What analytical methods quantify CDAP-mediated polysaccharide activation efficiency?
Activation efficiency is assessed via:
- Colorimetric assays : Measure free cyanate release using 2,4,6-trinitrobenzenesulfonic acid (TNBSA).
- HPLC-SEC : Monitor molecular weight shifts post-activation.
- NMR spectroscopy : Detect cyanate ester formation (e.g., 13C-NMR for carbonyl signals).
Studies report optimal activation at pH 8.5–9.0 with a 1:1 (w/w) CDAP:polysaccharide ratio .
Table 1: Activation Efficiency Under Varying Conditions
pH | CDAP:Polysaccharide Ratio | Activation Yield (%) |
---|---|---|
7.5 | 1:1 | 45–50 |
8.5 | 1:1 | 85–90 |
9.0 | 1:1 | 80–85 |
Q. How do reaction conditions influence cysteine cyanylation in proteins using CDAP?
CDAP selectively cyanylates free cysteine thiols (not disulfide-bound) for structural studies. Key factors:
- pH : Alkaline conditions (pH 9–10) enhance reactivity.
- Temperature : 25°C for 30 minutes maximizes modification.
- Reagent ratio : 10-fold molar excess of CDAP over protein.
Post-cyanylation, alkaline cleavage at modified cysteines generates protein fragments analyzable via MALDI-TOF or LC-MS (e.g., observed mass shifts of +25 Da per modified cysteine) .
Q. What mechanistic insights explain CDAP’s [1,3]-transposition reactivity in allylic alcohol rearrangements?
The reaction proceeds via a transient cyanate intermediate, where CDAP acts as a "cyano source." The mechanism involves:
Nucleophilic attack by the allylic alcohol on CDAP’s cyano group.
Formation of a six-membered cyclic transition state.
[1,3]-Rearrangement to yield the isocyanate.
Kinetic studies suggest rate-limiting steps depend on solvent polarity and steric hindrance at the allylic position .
Q. How does CDAP compare to cyanogen bromide (CNBr) in polysaccharide activation?
Q. Methodological Best Practices
- Vaccine Conjugation : After CDAP activation, use size-exclusion chromatography (Superdex 200) and anion-exchange membranes to remove unreacted protein/polysaccharide .
- Cyanylation Optimization : Pre-reduce proteins with TCEP to ensure free thiol availability before CDAP treatment .
- Storage : Aliquot CDAP in anhydrous DMF or acetonitrile and store at –20°C to prevent hydrolysis .
Eigenschaften
CAS-Nummer |
59016-55-6 |
---|---|
Molekularformel |
C8H10N3+ |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
4-(dimethylamino)pyridin-1-ium-1-carbonitrile |
InChI |
InChI=1S/C8H10N3/c1-10(2)8-3-5-11(7-9)6-4-8/h3-6H,1-2H3/q+1 |
InChI-Schlüssel |
AIHDUTVBOYDXOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)C#N |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)C#N |
Key on ui other cas no. |
59016-55-6 |
Synonyme |
1-cyano-4-dimethylaminopyridinium 1-cyano-4-dimethylaminopyridinium tetrafluoroborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.